molecular formula C20H15BO2 B1526723 [2,2'-Binaphthalen]-6-ylboronic acid CAS No. 1025456-44-3

[2,2'-Binaphthalen]-6-ylboronic acid

Cat. No.: B1526723
CAS No.: 1025456-44-3
M. Wt: 298.1 g/mol
InChI Key: RVXRXLWMFONJPE-UHFFFAOYSA-N
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Description

2,2’-Binaphthyl-6-ylboronic acid is an organoboron compound with the molecular formula C20H15BO2. It is a derivative of binaphthyl, a molecule consisting of two naphthalene units connected at the 2 and 2’ positions. The boronic acid functional group attached at the 6-position of one of the naphthalene rings imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Binaphthyl-6-ylboronic acid typically involves the lithiation of 2,2’-binaphthyl followed by borylation. One common method includes the use of lithium 2,2,6,6-tetramethylpiperidide (LTMP) in combination with triisopropylborate (B(OiPr)3) to achieve ortho-lithiation and subsequent borylation .

Industrial Production Methods: Industrial production methods for 2,2’-Binaphthyl-6-ylboronic acid are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Binaphthyl-6-ylboronic acid primarily undergoes reactions typical of boronic acids, such as Suzuki–Miyaura coupling, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Major Products:

    Suzuki–Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of boronic esters.

    Reduction: Formation of boranes.

Comparison with Similar Compounds

Uniqueness: 2,2’-Binaphthyl-6-ylboronic acid is unique due to its binaphthyl structure, which provides additional steric and electronic properties compared to simpler boronic acids. This can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and material science .

Properties

IUPAC Name

(6-naphthalen-2-ylnaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BO2/c22-21(23)20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13,22-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXRXLWMFONJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)C3=CC4=CC=CC=C4C=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025456-44-3
Record name [2,2'-Binaphthalen]-6-ylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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